tert-Butyl N-{2-hydroxy-3-[(propan-2-yl)amino]propyl}-N-methylcarbamate
Description
The compound tert-Butyl N-{2-hydroxy-3-[(propan-2-yl)amino]propyl}-N-methylcarbamate is a carbamate derivative characterized by a tert-butyl-protected carbamate group attached to a propyl chain. The chain features a hydroxyl group at the second carbon and an isopropylamino group at the third carbon, with an additional N-methyl substitution. While direct data on its synthesis or applications are absent in the provided evidence, comparisons with structurally similar compounds (e.g., tert-butyl carbamates with aromatic or aliphatic substituents) can elucidate its properties .
Properties
Molecular Formula |
C12H26N2O3 |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
tert-butyl N-[2-hydroxy-3-(propan-2-ylamino)propyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H26N2O3/c1-9(2)13-7-10(15)8-14(6)11(16)17-12(3,4)5/h9-10,13,15H,7-8H2,1-6H3 |
InChI Key |
VUJQKBPHIKIREH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(CN(C)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{2-hydroxy-3-[(propan-2-yl)amino]propyl}-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents to introduce the hydroxy, isopropylamino, and methylcarbamate groups. One common method involves the use of tert-butyl carbamate as a starting material, which is then reacted with 2-hydroxy-3-[(propan-2-yl)amino]propyl chloride under controlled conditions to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{2-hydroxy-3-[(propan-2-yl)amino]propyl}-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-{2-hydroxy-3-[(propan-2-yl)amino]propyl}-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials or as an intermediate in organic synthesis .
Biology
In biological research, this compound may be used to study enzyme interactions or as a probe to investigate biochemical pathways. Its unique structure allows it to interact with specific biological targets, making it useful in various assays .
Medicine
In medicine, this compound may have potential therapeutic applications. It could be explored as a candidate for drug development, particularly in areas where its specific chemical properties are advantageous .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals or as an additive in formulations requiring specific chemical functionalities .
Mechanism of Action
The mechanism of action of tert-Butyl N-{2-hydroxy-3-[(propan-2-yl)amino]propyl}-N-methylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
a. tert-Butyl N-{2-[bis(prop-2-yn-1-yl)-amino]phenyl}carbamate ()
- Substituents: Aromatic phenyl ring with bis(propargyl)amino groups.
- Hydrogen Bonding : Intermolecular C—H⋯O and N—H⋯N interactions dominate crystal packing.
- Key Differences : The absence of a hydroxyl group and the presence of aromaticity in this compound reduce its polarity compared to the target compound. This may result in lower aqueous solubility but enhanced stability in organic solvents .
b. tert-Butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate ()
- Substituents: Naphthoquinone moiety linked via an aminopropyl chain.
- Hydrogen Bonding : Intramolecular N—H⋯O and C—H⋯O bonds form dimeric and chain structures (R₂²(10) and C(10) motifs).
- This structural variation likely enhances biological activity (e.g., antimalarial, anticancer) but may reduce metabolic stability .
Crystallographic and Computational Analysis
- Software Use : Both and compounds were analyzed using SHELX for refinement and ORTEP-3 for visualization, ensuring structural accuracy (e.g., reports R = 0.054, data-to-parameter ratio = 22.6). The target compound would likely employ similar methodologies .
Biological Activity
tert-Butyl N-{2-hydroxy-3-[(propan-2-yl)amino]propyl}-N-methylcarbamate, identified by its CAS number 1784843-07-7, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular systems, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 246.35 g/mol. The compound features a carbamate functional group, which is often associated with various biological activities, particularly in neuropharmacology.
| Property | Value |
|---|---|
| CAS Number | 1784843-07-7 |
| Molecular Formula | C₁₂H₂₆N₂O₃ |
| Molecular Weight | 246.35 g/mol |
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action, particularly as inhibitors of enzymes involved in neurodegenerative processes:
- Acetylcholinesterase Inhibition : Compounds within the carbamate class have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function in conditions like Alzheimer's disease .
- β-secretase Inhibition : Some studies suggest that related compounds can inhibit β-secretase, an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer's pathology. In vitro studies have demonstrated that certain derivatives can significantly reduce amyloid aggregation .
Neuroprotective Effects
A study investigating the neuroprotective effects of related carbamate compounds found that they could enhance cell viability in astrocytes exposed to amyloid-beta peptides. This suggests a potential protective role against neurodegeneration:
- Cell Viability : When astrocytes were treated with amyloid-beta 1-42, a significant decrease in cell viability was observed (43.78%). However, co-treatment with the compound led to improved viability (62.98%) compared to controls .
In Vivo Studies
In vivo models have been utilized to assess the effectiveness of these compounds in preventing cognitive decline:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
